2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
Description
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 2H-pyrazol-3-ylamine core substituted at the 2-position with a 1-(3,4-dimethoxyphenyl)ethyl group. The compound’s structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a methoxy-substituted aromatic system.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(16-13(14)6-7-15-16)10-4-5-11(17-2)12(8-10)18-3/h4-9H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBHRLINODWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the condensation of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Case Study : A study demonstrated that compounds similar to 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine exhibited selective cytotoxicity against specific cancer cell lines, suggesting potential for further development as anticancer agents .
-
Anti-inflammatory Properties :
- Biological Activity : Pyrazole derivatives are reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .
- Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
Pharmacological Applications
-
Neuroprotective Effects :
- Mechanism : Some studies have suggested that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis .
- Clinical Implications : The neuroprotective properties could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role .
-
Antidepressant Activity :
- Research Insights : Preliminary studies indicate that compounds like this compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .
- Case Study Reference : A study published in a pharmacology journal highlighted the potential of pyrazole derivatives to enhance mood-related behaviors in stressed animals .
Biological Research Applications
- Proteomics Research :
- This compound has been utilized in proteomics to study protein interactions and modifications due to its ability to selectively bind to target proteins .
- Experimental Use : Researchers have employed it in mass spectrometry-based proteomic analyses to identify novel protein targets involved in disease processes .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other pyrazole-based molecules, particularly those with amino or hydroxy substituents and extended aromatic systems. Below is a detailed analysis based on the evidence provided and structural analogs:
Structural Features and Functional Groups
Key Observations:
- Hydrogen Bonding: The amine at position 3 in the target compound may act as a hydrogen bond donor, similar to the hydroxy group in compounds 7a–b and 11a–b. However, the absence of a hydroxy group in the target compound could reduce its acidity compared to these analogs.
Biological Activity
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-diabetic, antioxidant, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. A common method includes refluxing 3,4-dimethoxyacetophenone with appropriate amines in an organic solvent. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections detail its key activities:
1. Anti-Diabetic Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of α-glucosidase and α-amylase enzymes. For instance, related pyrazole derivatives have shown IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating strong potential as anti-diabetic agents .
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Acarbose | 72.58 | 115.6 |
| Pyz-1 | 75.62 | 119.3 |
| Pyz-2 | 95.85 | 120.2 |
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays such as DPPH and ABTS radical scavenging tests. These studies have demonstrated that pyrazole derivatives can effectively neutralize free radicals, contributing to their potential in preventing oxidative stress-related diseases .
3. Xanthine Oxidase Inhibition
Inhibition of xanthine oxidase is another significant aspect of the biological activity of pyrazole derivatives. For instance, compounds similar to this compound have shown remarkable inhibitory effects with IC50 values as low as 10.75 µM .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various biological contexts:
- Anti-Diabetic Effects : A study evaluated the anti-diabetic potential of two new pyrazole derivatives (Pyz-1 and Pyz-2), revealing their capability to inhibit key enzymes involved in carbohydrate metabolism effectively.
- Antioxidant Properties : Another investigation demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their utility in managing conditions like diabetes and cardiovascular diseases.
Q & A
Q. Key Characterization Steps :
- NMR : Confirm regioselectivity of the pyrazole ring (e.g., ¹H NMR δ 6.8–7.2 ppm for aromatic protons).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 316.2) .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation using SHELX software?
Methodological Answer:
Data Validation : Use SHELXL’s built-in tools (e.g., PLATON) to check for twinning, disorder, or missed symmetry.
Refinement Strategies :
- Apply restraints for flexible substituents (e.g., the 3,4-dimethoxyphenyl group).
- Use
TWINandBASFcommands for twinned crystals.
Cross-Validation : Compare with spectroscopic data (e.g., IR carbonyl stretches) to resolve bond-length ambiguities .
Example : A study on a pyrazoline derivative resolved torsional disorder in the methoxy groups by refining anisotropic displacement parameters .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole C3-amine at δ 150–160 ppm).
- IR Spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and aromatic C–H bending (~1600 cm⁻¹).
- X-ray Diffraction : Resolve stereochemistry and confirm regioselectivity of the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
